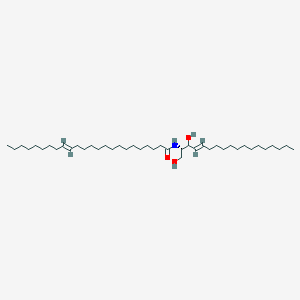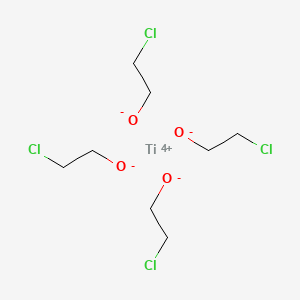
Titanium(4+)2-chloroethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(4+)2-chloroethanolate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with 2-chloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+4C2H5OH→Ti(OC2H4Cl)4+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Titanium(4+)2-chloroethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chloroethanolate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alcohols and amines can be used to substitute the chloroethanolate groups.
Major Products
Oxidation: Titanium dioxide (TiO2)
Reduction: Titanium(III) compounds
Substitution: Titanium alkoxides and amides
Aplicaciones Científicas De Investigación
Titanium(4+)2-chloroethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of titanium(4+)2-chloroethanolate involves its interaction with various molecular targets. In biological systems, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death. This property is exploited in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
- Titanium(4+) 2-ethoxyethanolate
- Titanium(4+) 2-aminoethanolate
- Titanium(4+) 2-propenolate
- Titanium(4+) 2-methylpentane-2,4-diolate
- Titanium(4+) 2-(dimethylamino)ethanolate
Uniqueness
Titanium(4+)2-chloroethanolate is unique due to its specific chloroethanolate ligands, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and biomedical research .
Propiedades
Fórmula molecular |
C8H16Cl4O4Ti |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H4ClO.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-1;+4 |
Clave InChI |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


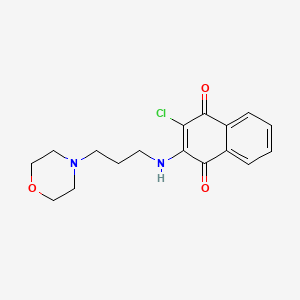
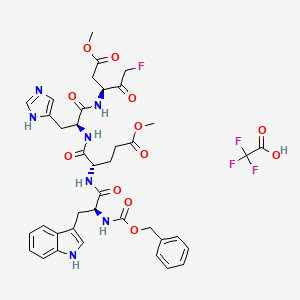
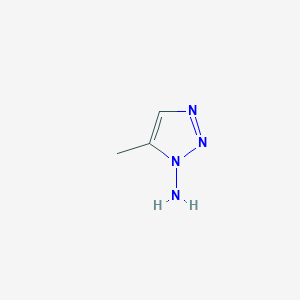
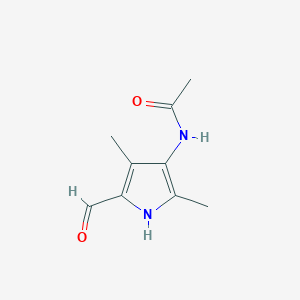
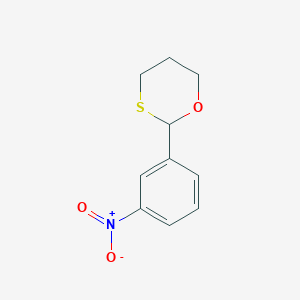
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
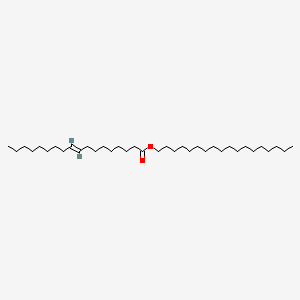
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
